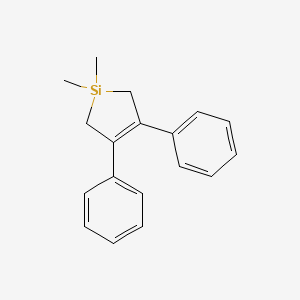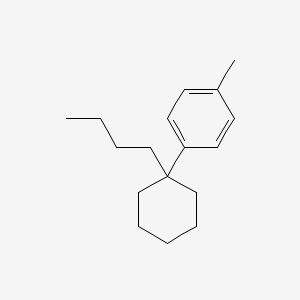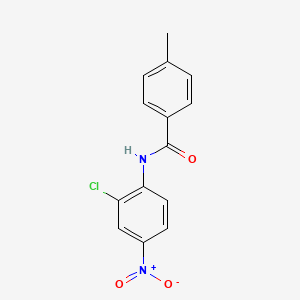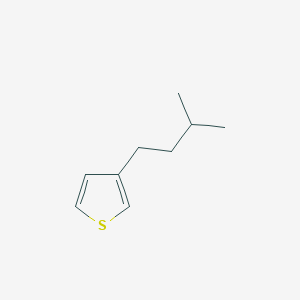
3-(3-Methylbutyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbutyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbutyl)thiophene can be achieved through several methods. One common approach involves the alkylation of thiophene with 3-methylbutyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of the alkyl halide .
Industrial Production Methods: Industrial production of thiophene derivatives often utilizes catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce various substituents onto the thiophene ring. These methods offer high yields and regioselectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylbutyl)thiophene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the thiophene ring with an electrophile.
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated thiophenes, nitrothiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
3-(3-Methylbutyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)thiophene depends on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs and OFETs. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to their observed biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the 3-methylbutyl substituent.
2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions.
3-Hexylthiophene: A derivative with a hexyl group at the 3 position.
Uniqueness: 3-(3-Methylbutyl)thiophene is unique due to the presence of the 3-methylbutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substituent can also affect the compound’s electronic properties, making it distinct from other thiophene derivatives .
Properties
CAS No. |
110851-69-9 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3-(3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-8(2)3-4-9-5-6-10-7-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
GFYZZTFYIPJJRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


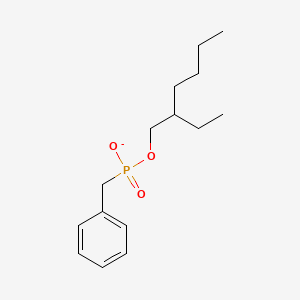
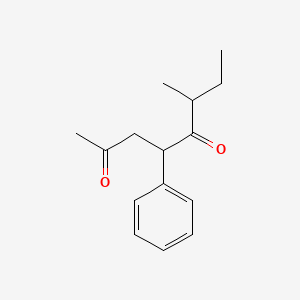
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
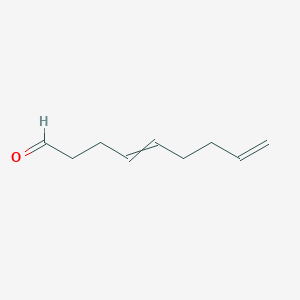
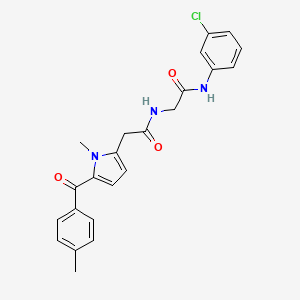
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)


![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
